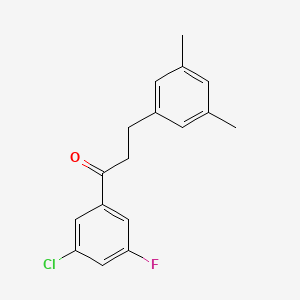

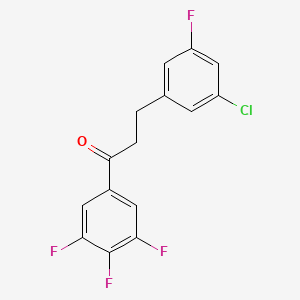

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is a compound that is structurally related to various synthesized molecules which have been studied for their potential use in pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related compounds such as ethyl 4-chloro-3-oxobutanoate (COBE) and its reduced forms, ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) and ethyl (S)-4-chloro-3-hydroxybutanoate (ECHB), have been extensively researched. These compounds are key intermediates in the synthesis of drugs aimed at treating conditions like hypercholesterolemia .

Synthesis Analysis

The synthesis of related compounds involves biocatalytic processes using microbial reductases. For instance, the asymmetric reduction of COBE to CHBE has been achieved using Escherichia coli cells expressing the aldehyde reductase gene from yeast, with the addition of a glucose dehydrogenase-coupled NADPH regeneration system . Similarly, E. coli co-expressing a carbonyl reductase gene and a glucose dehydrogenase gene has been used for the efficient production of (S)-CHBE . These studies demonstrate the potential for microbial systems to be used in the synthesis of complex organic molecules, including those with a chloro-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate has been determined using spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate both crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . These findings provide insight into the stereochemistry of such compounds, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The enzymatic reactions involved in the reduction of COBE to its hydroxy derivatives are key chemical transformations for these compounds. The reductase enzymes show specificity and enantioselectivity, which are critical for producing optically active pharmaceutical intermediates . The studies also highlight the importance of the NADPH regeneration system for the continuous reduction reaction, which is a common challenge in biocatalysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate are not directly reported in the provided papers, the properties of similar compounds can be inferred. The stability of COBE in aqueous systems is limited, and substrate inhibition has been observed . The crystalline structures of related compounds suggest that they may have solid-state stability, which could be relevant for storage and handling . The antimicrobial and antioxidant activities of these compounds also indicate potential for pharmacological applications .

科学的研究の応用

Biocatalytic Applications

Biocatalysis has been a significant area of application for ethyl 4-chloro-3-oxobutanoate, a closely related compound, showcasing the potential of microbial and enzymatic systems in transforming this compound to valuable chiral intermediates. For instance, a study demonstrated the efficient asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli co-expressing a carbonyl reductase gene from Pichia stipitis and a glucose dehydrogenase gene from Bacillus megaterium, achieving over 99% enantiomeric excess and significantly enhancing productivity compared to aqueous systems (Q. Ye et al., 2010). Similarly, Candida magnoliae was utilized for the asymmetric biosynthesis of ethyl (S)-4-chloro-3-hydrobutanoate from ethyl 4-chloro-3-oxobutanoate, highlighting a strategy to overcome substrate inhibition and optimize bioreduction conditions for high yield and enantiometric excess (Zhinan Xu et al., 2006).

Synthetic Chemistry Innovations

The synthesis of 4H-isoxazol-5-ones via a boric acid-catalyzed multi-component reaction involving aryl aldehydes, hydroxylamine hydrochloride, and ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate in an aqueous medium showcased a clean, efficient, and high-yield method, emphasizing the versatility of ethyl 4-chloro-3-oxobutanoate in synthesizing nitrogen-containing heterocycles (H. Kiyani & F. Ghorbani, 2015).

Advanced Material Synthesis

A study on the synthesis of chiral tetronic acid derivatives through organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes followed by intramolecular cyclization, resulted in compounds with excellent enantioselectivities. This work not only illustrates the compound's role in creating optically active molecules but also its contribution to the development of new materials and pharmaceutical intermediates (Yun-yun Yan et al., 2012).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.

将来の方向性

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to explore these applications.

特性

IUPAC Name |

ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMHRXZOYCEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

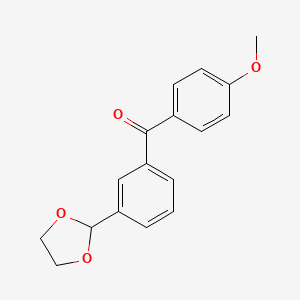

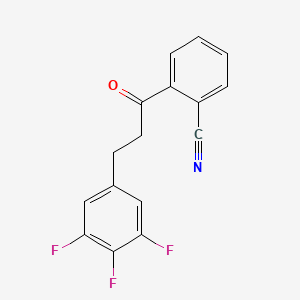

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)